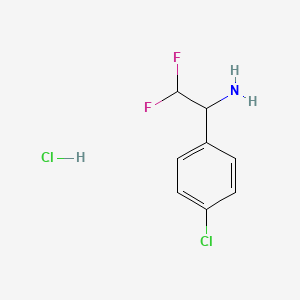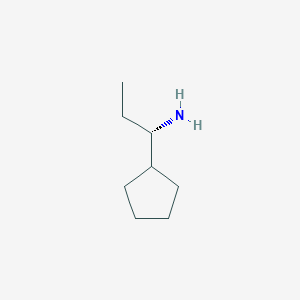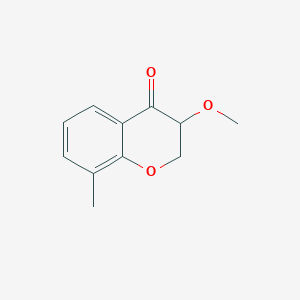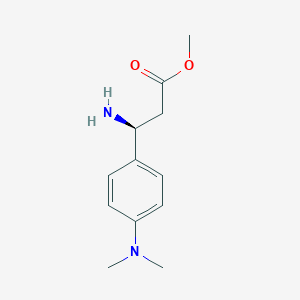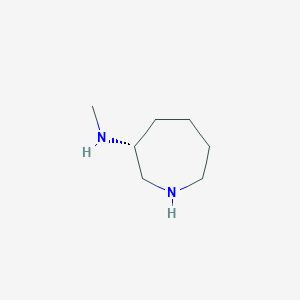![molecular formula C9H6F2N2O2 B13040842 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the use of molecular iodine (I2) for oxidative annulations of readily available substrates . Another approach involves the oxidation of an acetyl pyrazole with sodium hypochlorite (NaOCl), which is practical and cost-effective for large-scale production .
Industrial Production Methods
For industrial production, the phase-transfer catalysis method using this compound as a catalyst has been developed. This method ensures high purity and efficiency, making it suitable for large-scale synthesis .
化学反应分析
Types of Reactions
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like NaOCl.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) is used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Exhibits potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
作用机制
The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
Imidazo[1,5-A]pyrimidine: Shares a similar core structure but differs in its chemical properties and applications.
Imidazo[1,2-A]pyridine: Another closely related compound with distinct functionalization patterns and biological activities.
Uniqueness
3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid stands out due to its difluoromethyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H6F2N2O2 |
|---|---|
分子量 |
212.15 g/mol |
IUPAC 名称 |
3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)8-12-6(9(14)15)5-3-1-2-4-13(5)8/h1-4,7H,(H,14,15) |
InChI 键 |
KMIGNTUMRCXVQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
